1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Catalog No.
S1971220
CAS No.
7300-91-6
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

CAS Number

7300-91-6

Product Name

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(4-hydroxyphenyl)pyrrole-2,5-dione

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,12H

InChI Key

BLLFPKZTBLMEFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)O

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)O

Antibacterial Effects

Flavoring Agent

Chemical Reactivity Studies

Antibacterial Activity Against Staphylococcus aureus

Synthesis of Amino Acid Derivatives

Production of Natural Flavoring Phenylbutanoids

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Hydroxyphenyl)maleimide, is a compound characterized by its unique pyrrole structure. Its molecular formula is C10H7NO3, and it has a molecular weight of 189.17 g/mol. The compound features a pyrrole ring with two carbonyl groups at positions 2 and 5, and a hydroxyphenyl substituent at position 1. This structure contributes to its reactivity and potential biological activity. The compound is typically found as a solid, appearing as a white to yellow or orange powder or crystal, with a melting point ranging from 186 °C to 190 °C .

Due to its electrophilic nature. It can undergo nucleophilic addition reactions, particularly with amines and alcohols, leading to the formation of adducts. Additionally, it can participate in cycloaddition reactions, often utilized in the synthesis of more complex organic molecules. For instance, it can react with acetylenes under Sonogashira coupling conditions to yield alkynyl derivatives .

The biological activity of 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione has been studied extensively, revealing its potential pharmacological properties. It exhibits significant anti-inflammatory and antimicrobial activities . The compound's ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for drug development in treating various diseases.

Several methods have been developed for synthesizing 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione:

  • Condensation Reactions: One common approach involves the condensation of maleic anhydride with 4-hydroxyaniline under acidic conditions.
  • Cyclization: Another method includes the cyclization of substituted maleimides with appropriate nucleophiles.
  • Sonogashira Coupling: This method uses palladium-catalyzed cross-coupling reactions to introduce alkyne groups into the pyrrole framework .

Each method offers varying yields and purities depending on the reaction conditions employed.

1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it useful in drug formulation.
  • Materials Science: The compound is explored for use in developing polymers and other materials due to its reactive functional groups.
  • Bioconjugation: It serves as a linker in bioconjugation chemistry for labeling biomolecules .

Interaction studies involving 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione focus on its binding affinity with various biological targets. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to assess how the compound interacts with proteins or nucleic acids. Research indicates that the compound can effectively bind to certain enzymes, potentially inhibiting their activity and providing insights into its mechanism of action in biological systems .

Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
MaleimidePyrrole ring with two carbonylsUsed extensively in bioconjugation chemistry
4-MaleimidophenolHydroxyl group on phenyl ringExhibits similar reactivity but different solubility
N-(4-Methoxyphenyl)maleimideMethoxy group instead of hydroxylAlters electronic properties affecting reactivity
1H-Pyrrole-2,5-dioneLacks hydroxyphenyl substituentMore basic character; less sterically hindered

These compounds are distinguished by their substituents on the pyrrole ring and their resulting chemical properties. The presence of the hydroxy group in 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione enhances its solubility in polar solvents and influences its biological activity compared to other derivatives.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7300-91-6

Wikipedia

4-Maleimidophenol

Dates

Modify: 2023-08-16

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